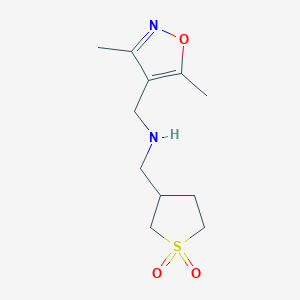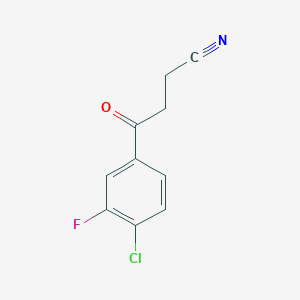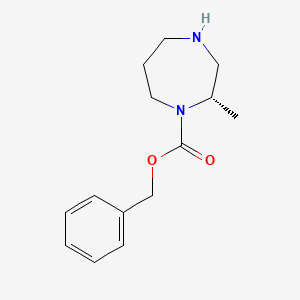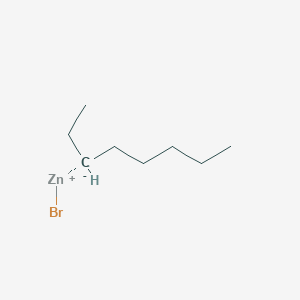
n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine: is a chemical compound with the molecular formula C13H26N2 It is a heterocyclic amine, which means it contains a nitrogen atom within a ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation techniques can also be employed to achieve efficient reduction of the intermediate compounds.
化学反应分析
Types of Reactions:
Oxidation: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
科学研究应用
Chemistry: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a ligand in binding studies to understand the molecular mechanisms of various biological processes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting neurological disorders. Its unique structure allows for the design of molecules that can cross the blood-brain barrier and interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical properties and stability.
作用机制
The mechanism of action of n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- n-(2-(Piperidin-1-yl)ethyl)cyclopentanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: n-(2-(4-Methylpiperidin-1-yl)ethyl)cyclopentanamine is unique due to the presence of both a cyclopentane ring and a 4-methylpiperidine moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyclopentane ring can influence the compound’s conformational flexibility and its ability to interact with biological targets. Additionally, the methyl group on the piperidine ring can affect the compound’s lipophilicity and its ability to cross cell membranes.
属性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
N-[2-(4-methylpiperidin-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-9-15(10-7-12)11-8-14-13-4-2-3-5-13/h12-14H,2-11H2,1H3 |
InChI 键 |
JLGGUSYXJGNJPH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCNC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


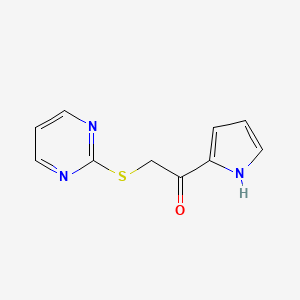
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
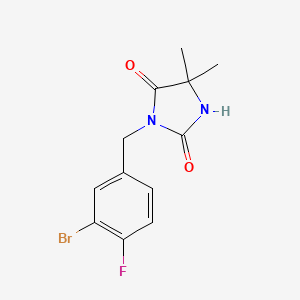

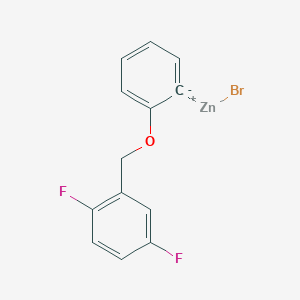
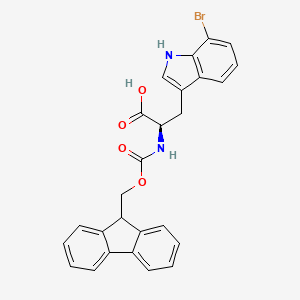

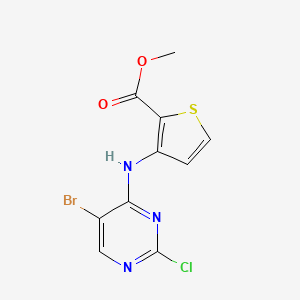
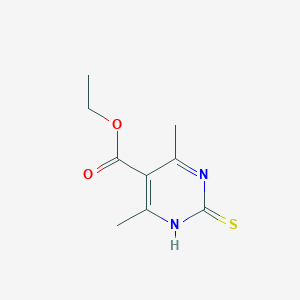
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
